6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride 6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650737
InChI: InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-8-14-10-13(15)6-4-5-7-13;/h14H,4-10H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCNCC12CCCC2.Cl
Molecular Formula: C13H25ClN2O2
Molecular Weight: 276.80 g/mol

6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride

CAS No.:

Cat. No.: VC13650737

Molecular Formula: C13H25ClN2O2

Molecular Weight: 276.80 g/mol

* For research use only. Not for human or veterinary use.

6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride -

Specification

Molecular Formula C13H25ClN2O2
Molecular Weight 276.80 g/mol
IUPAC Name tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-8-14-10-13(15)6-4-5-7-13;/h14H,4-10H2,1-3H3;1H
Standard InChI Key PMDFDYPRWWGOFQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNCC12CCCC2.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC12CCCC2.Cl

Introduction

Chemical Identification and Structural Analysis

Nomenclature and Molecular Identity

The compound is systematically named tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate hydrochloride, reflecting its spirocyclic backbone and functional groups . Its International Union of Pure and Applied Chemistry (IUPAC) name confirms the tert-butyl ester moiety at the 6-position of the diazaspirodecane core . Key identifiers include:

PropertyValueSource
CAS Registry Number1965310-10-4
Molecular FormulaC₁₃H₂₅ClN₂O₂
Molecular Weight276.80 g/mol
InChI Code1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-8-14-13(10-15)6-4-5-7-13;/h14H,4-10H2,1-3H3;1H

The spiro[4.5]decane framework consists of a bicyclic system where two rings share a single atom (spiro junction), with nitrogen atoms at positions 6 and 9. The tert-butyl ester enhances steric bulk, influencing solubility and reactivity .

Structural Comparison with Isomers

A structural isomer, 6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride (CAS 1965309-43-6), differs in the ester group’s position. This isomer exhibits distinct physicochemical properties, such as altered polarity and crystal packing, due to the shifted carboxylate group .

Synthesis and Manufacturing Considerations

Purification Techniques

Chromatographic methods (e.g., flash chromatography) or recrystallization from ethanol/water mixtures are used to achieve high purity .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a building block in drug discovery, particularly for molecules targeting neurological receptors. Its spirocyclic structure mimics natural alkaloids, enabling interactions with enzyme active sites .

Material Science

In polymer chemistry, the rigid spirocyclic core is incorporated into specialty monomers to enhance thermal stability and mechanical properties .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, lab coat, safety goggles
VentilationUse in a fume hood
StorageAirtight container, 2–8°C

Emergency procedures include rinsing exposed areas with water and seeking medical attention .

Comparative Analysis with Structural Isomers

Physicochemical Differences

The 6-carboxylate isomer (CAS 1965310-10-4) exhibits lower polarity than its 9-carboxylate analog (CAS 1965309-43-6) due to steric effects from the tert-butyl group. This difference impacts chromatographic retention times and solubility profiles .

Reactivity Trends

The 6-position ester undergoes slower hydrolysis compared to the 9-isomer, as the spirocyclic structure imposes conformational restrictions on nucleophilic attack .

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